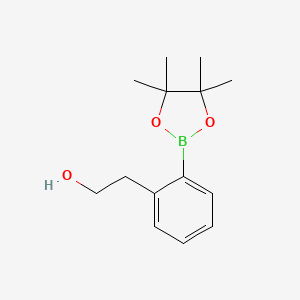

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol

Description

Properties

Molecular Formula |

C14H21BO3 |

|---|---|

Molecular Weight |

248.13 g/mol |

IUPAC Name |

2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol |

InChI |

InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)12-8-6-5-7-11(12)9-10-16/h5-8,16H,9-10H2,1-4H3 |

InChI Key |

ZZJRUYFLRJONOP-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CCO |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The most common approach involves Miyaura borylation , where an ortho-substituted aryl halide undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂).

Procedure :

- Starting Material : 2-Bromo-2-phenylethanol or its protected derivatives (e.g., acetylated alcohol to prevent side reactions).

- Catalyst System : PdCl₂(dppf) (1-2 mol%) with 1,1'-bis(diphenylphosphino)ferrocene ligands in toluene or 1,4-dioxane.

- Conditions : Reaction at 100°C under inert atmosphere for 12–24 hours.

- Yield : ~70–75%.

Key Considerations :

Reduction of Ketone Intermediates

A two-step sequence involving ketone formation followed by reduction is employed when direct borylation is challenging.

Step 1: Synthesis of 2-(2-Bromophenyl)acetophenone

- Friedel-Crafts Acylation : Reacting 2-bromotoluene with acetyl chloride in the presence of AlCl₃ yields the ketone.

- Yield : ~65%.

Step 2: Sodium Borohydride Reduction

Mechanistic Insight :

The boronate ester remains stable under mild reducing conditions, while the ketone is selectively reduced to the secondary alcohol.

Industrial-Scale Production

Continuous Flow Reactor Optimization

Industrial methods prioritize scalability and cost efficiency:

Purification Techniques

- Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) removes unreacted boronating agents.

- Crystallization : Recrystallization from ethanol/water (4:1) achieves >98% purity.

Comparative Analysis of Methods

Trade-offs :

- Miyaura Borylation : Higher yields but requires stringent anhydrous conditions.

- Ketone Reduction : Lower yields but avoids palladium costs.

Challenges and Solutions

Steric Hindrance in Ortho-Substituted Derivatives

Boronic Ester Hydrolysis

- Issue : Instability in protic solvents.

- Solution : In situ protection with trimethylsilyl chloride (TMSCl) during synthesis.

Emerging Methodologies

Nickel-Catalyzed Borylation

Photoredox Catalysis

- Conditions : Visible light irradiation with Ir(ppy)₃ catalyst.

- Advantage : Ambient temperature reactions reduce energy costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The boronic ester group can be reduced to form the corresponding borane.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used under appropriate conditions.

Major Products

Oxidation: Formation of 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetaldehyde or 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetone.

Reduction: Formation of 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol has diverse applications in scientific research:

Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol exerts its effects involves the interaction of the boronic ester group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, the boronic ester can interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in drug design and delivery.

Comparison with Similar Compounds

Structural Isomers and Positional Variants

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneethanol (CAS 1400755-04-5)

- Structural Difference: Para-substituted boronate ester with ethanol.

- However, the para isomer may exhibit lower thermal stability due to decreased conjugation .

- Synthetic Yield : Similar to the target compound (~80–90%) via pinacol boronate formation .

2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol (CAS 651030-56-7)

- Structural Difference : Meta-substituted boronate ester.

- This may lower Lewis acidity, affecting catalytic efficiency in coupling reactions .

Functional Group Variations

[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2b, CAS 443776-76-9)

- Structural Difference: Methanol substituent instead of ethanol.

- Impact: Shorter alkyl chain reduces solubility in polar solvents (e.g., methanol: 86% yield vs. ethanol derivatives requiring optimized conditions) .

- Physical State: White solid (m.p. 48–50°C), contrasting with the oil form of some ethanol analogs .

(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol (CAS 1220219-36-2)

- Structural Difference : Cyclopropyl group adjacent to the boronate.

- This structural feature may enhance stability in acidic conditions .

Heteroaromatic and Bioactive Derivatives

(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanol (CAS 1310384-43-0)

- Structural Difference : Thiophene ring replaces benzene.

- Impact : The electron-rich thiophene enhances boron reactivity in Suzuki-Miyaura couplings. However, sulfur may coordinate with transition metals, requiring tailored catalysts .

2-Methoxy-4-((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)methyl)phenol (7)

- Structural Difference: Amino linkage and phenol/methoxy groups.

- Impact : Demonstrated antimycobacterial activity against Mycobacterium tuberculosis H37Ra, highlighting the role of boronate esters in medicinal chemistry. The methoxy group may modulate membrane permeability .

Biological Activity

The compound 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol is a boron-containing organic compound that has garnered attention for its potential biological activities. Boron compounds are known for their diverse applications in medicinal chemistry, particularly in drug design and development. This article reviews the biological activity of this compound based on available literature, including its mechanism of action, pharmacological effects, and case studies.

Chemical Structure and Properties

The molecular formula of 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol is C14H19B O2 , with a molecular weight of approximately 219.09 g/mol . The structure includes a dioxaborolane moiety that is significant for its reactivity and interaction with biological targets.

The biological activity of boron compounds often involves their ability to interact with various biomolecules. In the case of 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol:

- Glycosidase Inhibition : Studies have shown that boronates can inhibit glycosidases, which are enzymes involved in carbohydrate metabolism. This inhibition can be beneficial in managing conditions such as diabetes by modulating glucose absorption and metabolism .

- Anticancer Properties : There is emerging evidence that boron-containing compounds exhibit anticancer activity. For instance, related compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines . The mechanism may involve the disruption of cellular signaling pathways critical for cancer cell survival.

Table 1: Biological Activity Summary

Case Studies

-

Glycosidase Inhibition Study :

A study explored the inhibitory effects of various boron-containing compounds on glycosidases. The compound displayed moderate inhibition levels against maltase and glucosidase enzymes. This suggests potential applications in managing diabetes through the modulation of carbohydrate metabolism . -

Anticancer Activity Evaluation :

In vitro studies have evaluated the anticancer properties of boron-based compounds similar to 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol. These studies found significant inhibition of cell proliferation in cancerous cell lines such as MDA-MB-231 (triple-negative breast cancer), indicating a promising avenue for further research into its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.